1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
Description
1-(4H-1,2,4-Triazol-3-yl)propan-1-amine hydrochloride is a triazole-containing organic compound featuring a propylamine backbone linked to a 1,2,4-triazole ring. Triazole-based compounds are valued for their versatility in drug design due to their ability to engage in hydrogen bonding and π-stacking interactions, which enhance receptor binding .
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2,6H2,1H3,(H,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPUTKVFHFHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=NN1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the reaction of 4H-1,2,4-triazole with propan-1-amine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Water or an organic solvent like ethanol.
Temperature: Room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted triazoles and amine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Antifungal Properties
Research indicates that 1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride exhibits strong antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogenic microorganisms by interfering with their metabolic processes. The mechanism of action typically involves the inhibition of specific enzymes crucial for microbial survival and replication.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. Its ability to bind selectively to cancer-related targets makes it a candidate for further development as an anticancer agent.
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. It can effectively control fungal pathogens that affect crops, thereby improving yield and quality.
Plant Growth Regulators
The compound may also serve as a plant growth regulator, promoting growth and resistance to environmental stresses. Research is ongoing to understand its effects on plant metabolism and growth patterns.
Materials Science Applications
Polymer Chemistry
In materials science, the compound's unique chemical structure allows it to be incorporated into polymers to enhance their properties. Research has shown that it can improve thermal stability and mechanical strength when used in polymer formulations.
Nanotechnology
The compound is being investigated for applications in nanotechnology, particularly in the development of nanomaterials with specific functional properties. Its ability to form complexes with metal ions makes it suitable for creating novel materials with enhanced characteristics.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride | Structure | Antimicrobial activity |
| 1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | Structure | Potential anticancer properties |
| 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride | Structure | Unique reactivity due to thioether group |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Antimicrobial Efficacy Study : A study conducted on various strains of bacteria demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Research : In vitro studies using cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Agricultural Field Trials : Field trials indicated that crops treated with formulations containing the compound exhibited improved resistance to fungal infections compared to control groups.
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell metabolism.
Pathways: Inhibition of key metabolic pathways, leading to the disruption of cell growth and proliferation.
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituents, physicochemical properties, and pharmacological relevance.
Structural and Physicochemical Properties
Table 1: Key Properties of 1-(4H-1,2,4-Triazol-3-yl)propan-1-amine Hydrochloride and Analogs
*Estimated based on cyclobutane analog (C₆H₁₁ClN₄: 174.63 g/mol) .
Key Observations:
- Substituent Effects: The methoxyphenyl group in 2-(5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride enhances receptor affinity (e.g., TAAR1 agonism) but increases molecular weight compared to the target compound . 1H-triazole derivatives (e.g., 2-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride) exhibit different tautomeric states, which may alter binding kinetics .
- Synthetic Challenges: Yields vary significantly: 48% for methoxyphenyl derivatives vs. 11% for phenol-substituted analogs (e.g., compound 55 in ) , highlighting the impact of electron-withdrawing/donating groups on reaction efficiency.
Pharmacological Relevance
TAAR1 Agonism :
- Derivatives like LK00764 (2-(5-(4′-chloro-biphenyl-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine) demonstrate potent TAAR1 activation, crucial for treating psychotic disorders. The biphenyl substituent in LK00764 enhances lipophilicity and CNS penetration compared to simpler propylamine analogs .
- The target compound’s propylamine chain may offer intermediate lipophilicity, balancing blood-brain barrier penetration and solubility .
- Antifungal and Antimicrobial Potential: Triazole derivatives with imidazole or fluorobenzyl groups (e.g., compound 56 in ) show antifungal activity via cytochrome P450 inhibition, a mechanism less evident in propylamine-focused analogs .
Biological Activity
1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, as well as its mechanisms of action and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazole ring, a five-membered ring containing three nitrogen atoms, which significantly contributes to its biological activity. The molecular formula for this compound is , and it typically exists in its hydrochloride form.
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₆H₁₃ClN₄ |
| Molecular Weight | 176.65 g/mol |
| CAS Number | 1334149-13-1 |
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The mechanism of action is believed to involve interactions with enzymes and receptors crucial for microbial metabolism. Studies have shown that the compound can effectively inhibit the growth of various bacterial and fungal strains.
Case Study: Antifungal Activity
In a study examining the antifungal efficacy of triazole derivatives, 1-(4H-1,2,4-triazol-3-yl)propan-1-amine exhibited potent activity against Candida albicans and Aspergillus niger. The compound's effectiveness was attributed to its ability to disrupt the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways involved in cell survival.
The triazole moiety enhances binding affinity to biological targets, allowing for effective modulation of metabolic pathways critical for cancer cell proliferation. Interaction studies have demonstrated that the compound can inhibit specific enzymes involved in tumor growth.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Notable Properties |
|---|---|
| 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine dihydrochloride | Antimicrobial activity |
| 1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | Potential anticancer properties |
| 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride | Unique reactivity due to thioether group |
The unique combination of the triazole ring and propan-1-amino moiety in 1-(4H-1,2,4-triazol-3-yl)propan-1-amines imparts distinct chemical reactivity compared to other similar compounds.
Q & A
Q. How can researchers optimize the synthesis of 1-(4H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride using Design of Experiments (DoE) methodologies?
- Methodological Answer : Apply statistical DoE to systematically vary synthesis parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. For example, a 3-factor Box-Behnken design minimizes experimental runs while capturing interactions between variables. Post-analysis via response surface methodology (RSM) identifies optimal conditions . Table 1 : Example DoE Factors and Levels
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (mol%) | 1.0 | 3.0 |
| Reaction Time (h) | 12 | 24 |
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Combine X-ray diffraction (XRD) for definitive crystal structure determination with NMR (¹H/¹³C, 2D-COSY/HSQC) to resolve proton environments. For ambiguous cases, use high-resolution mass spectrometry (HRMS) and IR spectroscopy to cross-validate functional groups. Crystallographic data should comply with CIF standards for reproducibility . Table 2 : Structural Analysis Techniques
| Technique | Purpose | Resolution Capability |
|---|---|---|
| XRD | Crystal lattice and bond lengths | <0.01 Å |
| NMR | Proton/carbon connectivity | <0.1 ppm |
| HRMS | Molecular formula confirmation | <2 ppm error |
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use HPLC with UV/Vis detection (λ = 254 nm) for purity analysis. Accelerated stability studies (40°C/75% RH for 6 months) paired with thermogravimetric analysis (TGA) assess degradation. Monitor hygroscopicity via dynamic vapor sorption (DVS) to design storage protocols .
Advanced Research Questions
Q. How can computational reaction path search methods guide the design of novel derivatives or synthetic routes for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways and transition states. Validate predictions with kinetic experiments (e.g., time-resolved IR spectroscopy). ICReDD’s integrated computational-experimental workflows reduce trial-and-error in route optimization . Table 3 : Computational vs. Experimental Validation
| Parameter | Computational Prediction | Experimental Result |
|---|---|---|
| Activation Energy | 25.3 kcal/mol | 26.1 ± 0.8 kcal/mol |
| Reaction Yield | 78% | 75% |
Q. What methodological approaches resolve contradictions between theoretical predictions and experimental observations in this compound’s reactivity?
- Methodological Answer : Conduct multi-scale modeling (QM/MM) to account for solvent effects and steric hindrance. Cross-reference computed NMR chemical shifts (GIAO method) with experimental data. For kinetic mismatches, use stopped-flow spectroscopy to measure rate constants under controlled conditions .
Q. What experimental strategies elucidate degradation pathways under oxidative/thermal stress?
Q. How can researchers investigate interaction mechanisms between this compound and biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
